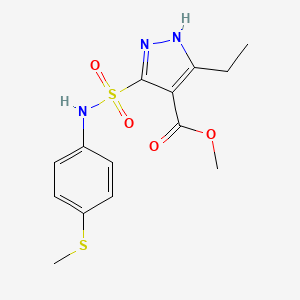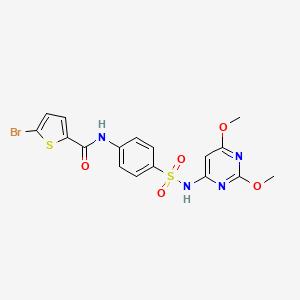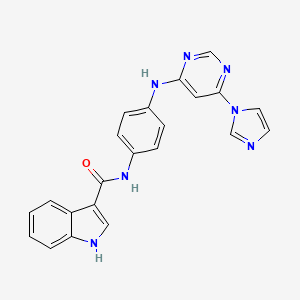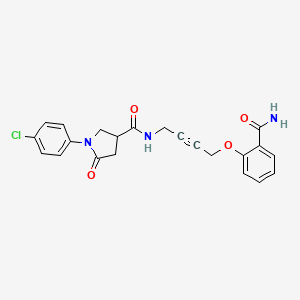![molecular formula C18H14N4S2 B2936867 methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide CAS No. 478247-60-8](/img/structure/B2936867.png)
methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- Domino Reactions : Erkin and Ramsh (2014) explored the domino reactions involving similar compounds, leading to the formation of substituted pyrazoles and anilines, highlighting the compound's utility in complex chemical transformations (Erkin & Ramsh, 2014).
- Crystal Structure Analysis : Avasthi et al. (2002) investigated the crystal structure of a related compound, revealing insights into molecular stacking and interactions, which could be relevant for understanding the physical properties of methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide (Avasthi et al., 2002).
Antimicrobial Applications
- Antimicrobial Additives : El‐Wahab et al. (2015) synthesized and evaluated heterocyclic compounds for antimicrobial activity when incorporated into polyurethane varnish and printing ink, demonstrating the potential of similar compounds in enhancing the antimicrobial properties of coatings (El‐Wahab et al., 2015).
- Novel Antimicrobial Agents : Alsaedi, Farghaly, and Shaaban (2019) synthesized a series of pyrazolopyrimidine derivatives, including phenylsulfonyl moiety, showing significant antimicrobial activity, suggesting the potential use of methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide in developing new antimicrobial agents (Alsaedi et al., 2019).
Material Science and Coatings
- Surface Coating Applications : The study by El‐Wahab, Saleh, Zayed, El-Sayed, and Assaker (2015) on incorporating heterocyclic compounds into surface coatings for antimicrobial effects underscores the compound's relevance in material science and protective coatings research (El‐Wahab et al., 2015).
Molecular Interaction Studies
- Gas-phase Conformational Studies : Yadava, Singh, and Roychoudhury (2011) conducted gas-phase conformational studies on pyrazolo[3,4-d]pyrimidine derivatives, which can provide insights into the behavior of similar compounds like methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide in different environments (Yadava et al., 2011).
Mécanisme D'action
Target of action
Pyrazolo[3,4-d]pyrimidines are a class of compounds that have shown therapeutic interest . They are often studied for their potential as kinase inhibitors , which means they could target a variety of kinases in the body. Kinases are enzymes that play crucial roles in signal transduction pathways, regulating cellular functions such as growth, proliferation, and apoptosis.
Mode of action
As potential kinase inhibitors, these compounds would bind to the active site of the kinase, preventing it from phosphorylating other proteins and thus disrupting the signal transduction pathway .
Biochemical pathways
The exact pathways affected would depend on the specific kinases targeted by the compound. Common pathways influenced by kinase inhibitors include the PI3K/Akt and MAPK pathways, which are involved in cell survival, growth, and proliferation .
Result of action
If this compound acts as a kinase inhibitor, it could potentially slow down or stop the growth of cells, including cancer cells . This could result in the shrinkage of tumors or the slowing of disease progression.
Propriétés
IUPAC Name |
6-methylsulfanyl-1-phenyl-4-phenylsulfanylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S2/c1-23-18-20-16-15(12-19-22(16)13-8-4-2-5-9-13)17(21-18)24-14-10-6-3-7-11-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTNMVGISTUWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-phenyl-4-(phenylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2936789.png)
![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2936790.png)
![4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2936792.png)
![benzo[d]thiazol-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2936793.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2936795.png)
![2-[(4-chlorophenyl)methylthio]-N-[4-(methylpropyl)phenyl]acetamide](/img/structure/B2936798.png)



![{[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B2936803.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2936804.png)
![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2936807.png)